Phosphine, (2-methylpropyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBIZRLVIDXDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193221 | |
| Record name | Phosphine, (2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-52-3 | |
| Record name | Phosphine, (2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phosphine, 2 Methylpropyl and Its Derivatives
Alkylation Approaches in Phosphine (B1218219) Synthesis, including 2-methylpropyl halide reactions
Alkylation of phosphine (PH3) and its less substituted derivatives is a fundamental approach for the formation of P-C bonds. beilstein-journals.org This method involves the nucleophilic substitution of a halide from an alkyl halide by a phosphide (B1233454) anion. The synthesis can be tailored to yield primary, secondary, or tertiary phosphines by controlling the stoichiometry of the reactants.
The reaction of metal phosphides, such as sodium phosphide (NaPH2), with a 2-methylpropyl halide (e.g., 2-methylpropyl bromide) can be employed to introduce the isobutyl group. To synthesize di- or tri-(2-methylpropyl)phosphine, a stepwise alkylation can be performed, or a more substituted phosphide can be used. beilstein-journals.org The use of a strong base is necessary to deprotonate the phosphine, generating the highly nucleophilic phosphide. nih.gov
A general representation of the alkylation reaction is as follows:
PH₃ + R-X → RPH₂ + HX
RPH₂ + R-X → R₂PH + HX
R₂PH + R-X → R₃P + HX
Where R = 2-methylpropyl and X = halide.
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Phenylphosphine | Benzyl chloride | NaNH₂ | Benzylphenylphosphine | beilstein-journals.org |
| Sodium phosphide | 2-Methylpropyl bromide | - | (2-Methylpropyl)phosphine | (Hypothetical) |
| Lithium diphenylphosphide | 2-Methylpropyl bromide | - | (2-Methylpropyl)diphenylphosphine | beilstein-journals.org |
This table includes a hypothetical reaction to illustrate the specific application of the general method.
Reductive Synthesis of Phosphorus(III) Compounds containing 2-methylpropyl moieties
An important route to alkylphosphines involves the reduction of the corresponding phosphine oxides. organic-chemistry.org This two-step approach first requires the synthesis of the phosphine oxide, which is often more stable and easier to handle than the corresponding phosphine. The phosphine oxide can then be deoxygenated using various reducing agents.
Tris(2-methylpropyl)phosphine oxide is a known compound (CAS 7682-87-3) and can be synthesized via the reaction of a Grignard reagent with phosphorus oxychloride (POCl₃). nih.gov Once obtained, the phosphine oxide can be reduced to tris(2-methylpropyl)phosphine. A variety of reducing agents are effective for this transformation, with silanes being particularly common due to their mildness and selectivity. organic-chemistry.orgkul.plwikipedia.org For example, trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like triethylamine (B128534) can efficiently reduce tertiary phosphine oxides. wikipedia.org Other reducing systems include polymethylhydrosiloxane (B1170920) (PMHS) and diisobutylaluminium hydride (DIBAL-H). organic-chemistry.orgmdpi.com
The general reaction for the reduction is: (CH₃)₂CHCH₂₃P=O + Reducing Agent → (CH₃)₂CHCH₂₃P
| Phosphine Oxide | Reducing Agent | Conditions | Product | Reference |
| Triphenylphosphine (B44618) oxide | HSiCl₃ / NEt₃ | Toluene, reflux | Triphenylphosphine | rsc.org |
| Tricyclohexylphosphine oxide | PMHS | 250 °C | Tricyclohexylphosphine | mdpi.com |
| Tris(2-methylpropyl)phosphine oxide | HSiCl₃ / Base | (Hypothetical) | Tris(2-methylpropyl)phosphine | organic-chemistry.orgwikipedia.org |
This table includes a hypothetical reaction to illustrate the specific application of the general method.
Grignard Reagent Applications in Phosphine, (2-methylpropyl)- Synthesis
The reaction of phosphorus halides with Grignard reagents is a versatile and widely used method for the synthesis of trialkyl- and triarylphosphines. nih.govthieme-connect.de By carefully controlling the stoichiometry of the Grignard reagent to the phosphorus halide (e.g., PCl₃), it is possible to synthesize primary, secondary, or tertiary phosphines.
To synthesize tris(2-methylpropyl)phosphine, 2-methylpropylmagnesium bromide would be reacted with phosphorus trichloride (B1173362) in a 3:1 molar ratio. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov
PCl₃ + 3 (CH₃)₂CHCH₂MgBr → P(CH₂CH(CH₃)₂)₃ + 3 MgBrCl
Similarly, reacting PCl₃ with one or two equivalents of the Grignard reagent can, in principle, yield (2-methylpropyl)phosphine or di(2-methylpropyl)phosphine, respectively, although mixtures are common and separation can be challenging.
| Phosphorus Halide | Grignard Reagent | Stoichiometry (P:Grignard) | Product | Reference |
| PCl₃ | Ethylmagnesium bromide | 1:3 | Triethylphosphine | thieme-connect.de |
| PCl₃ | Phenylmagnesium bromide | 1:3 | Triphenylphosphine | nih.gov |
| PCl₃ | 2-Methylpropylmagnesium bromide | 1:3 | Tris(2-methylpropyl)phosphine | nih.govthieme-connect.de |
Advanced Synthetic Strategies for Functionalized Alkyl Phosphines Incorporating 2-methylpropyl Groups
Recent advances in synthetic methodology have provided new tools for the synthesis and functionalization of phosphines.
Late-stage functionalization (LSF) through C-H activation has emerged as a powerful strategy for modifying complex molecules, including phosphine ligands. nih.govwikipedia.orgnih.gov This approach allows for the introduction of new functional groups at positions that would be difficult to access through traditional synthetic routes. While much of the research in this area has focused on the C(sp²)-H activation of arylphosphines, the principles can be extended to alkylphosphines. nih.govnih.gov
For a phosphine containing a 2-methylpropyl group, transition metal-catalyzed C-H activation could potentially be used to functionalize the alkyl backbone. For example, a rhodium or palladium catalyst could direct the coupling of the alkylphosphine with an aryl halide or an alkene, leading to more complex and tailored ligand structures. theses.frnih.gov However, the selective activation of specific C(sp³)-H bonds in a branched alkyl chain like 2-methylpropyl remains a significant challenge.
| Phosphine Substrate | Reaction Type | Catalyst | Result | Reference |
| Biarylphosphine | C-H Arylation | Rhodium(I) | ortho'-Arylbiarylphosphine | theses.fr |
| Bulky Arylphosphine | C-H Borylation | Iridium | Borylated Arylphosphine | nih.gov |
| Alkylphosphine | C-H Heteroarylation | Rhodium(III) | Functionalized Alkylphosphine | rsc.org |
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing organophosphorus compounds. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids, bases, radical initiators, or transition metal complexes. wikipedia.org
To generate a phosphine with a 2-methylpropyl group, the hydrophosphination of 2-methylpropene with phosphine (PH₃) or a primary/secondary phosphine could be employed. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst. mdpi.comchemrxiv.org For example, radical-initiated hydrophosphination typically yields the anti-Markovnikov product, which in the case of 2-methylpropene would result in the formation of a (2-methylpropyl)phosphine derivative.
R₂PH + H₂C=C(CH₃)₂ → R₂P-CH₂-CH(CH₃)₂ (anti-Markovnikov)
| Alkene | Phosphine | Catalyst/Initiator | Product | Reference |
| Acrylonitrile | PH₃ | Base | Tris(2-cyanoethyl)phosphine | wikipedia.org |
| 2-Vinylpyridine | Phenylphosphine | Zirconium complex | 2-(2-(Phenylphosphino)ethyl)pyridine | mdpi.com |
| 2-Methylpropene | Diphenylphosphine | Radical Initiator | (2-Methylpropyl)diphenylphosphine | wikipedia.org |
Mixed alkyl-aryl phosphines are of significant interest as ligands for catalysis, as they combine the steric and electronic properties of both alkyl and aryl groups. The Grignard reaction is a highly effective method for synthesizing these compounds. nih.govmdpi.com
To prepare a mixed phosphine such as (2-methylpropyl)diphenylphosphine, chlorodiphenylphosphine (B86185) can be treated with one equivalent of 2-methylpropylmagnesium bromide. nih.gov
Ph₂PCl + (CH₃)₂CHCH₂MgBr → Ph₂P(CH₂CH(CH₃)₂) + MgBrCl
Alternatively, a stepwise addition of different Grignard reagents to a dichlorophosphine, such as phenyldichlorophosphine, can be used to create more complex mixed phosphines. For instance, sequential reaction with one equivalent of 2-methylpropylmagnesium bromide followed by one equivalent of an aryl Grignard reagent would yield a mixed (2-methylpropyl)(aryl)phenylphosphine. nih.gov
| Phosphorus Halide | Grignard Reagent | Product | Yield (%) | Reference |
| Chlorodiphenylphosphine | Methylmagnesium chloride | Methyldiphenylphosphine | 62 | nih.gov |
| Chlorodiphenylphosphine | Ethylmagnesium bromide | Ethyldiphenylphosphine | 76 | nih.gov |
| Dichlorophenylphosphine | Isopropylmagnesium bromide (2.5 eq.) | Diisopropylphenylphosphine | 52 | nih.gov |
| Chlorodiphenylphosphine | 2-Methylpropylmagnesium bromide | (2-Methylpropyl)diphenylphosphine | N/A | nih.govmdpi.com |
Generation of Phosphine-Borane Adducts as Synthetic Intermediates
The use of borane (B79455) (BH₃) as a protecting group for phosphines has become a cornerstone in modern organophosphorus chemistry. The resulting phosphine-borane adducts, such as Phosphine, (2-methylpropyl)-borane, exhibit enhanced stability, particularly towards oxidation, compared to their free phosphine counterparts. ncl.ac.uk This stability facilitates easier handling, purification, and storage, while the phosphine can be readily regenerated when needed. ncl.ac.ukelsevierpure.com Consequently, the synthesis of phosphine-borane adducts is often a critical step in the preparation and derivatization of phosphines like (2-methylpropyl)phosphine.
A prevalent and straightforward method for the generation of phosphine-borane adducts is the direct reaction of a phosphine with a borane source. epo.org For instance, (2-methylpropyl)phosphine can be treated with borane complexes like borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF) to yield the corresponding (2-methylpropyl)phosphine-borane adduct. researchgate.netbeilstein-journals.org
A particularly efficient and general protocol involves the in situ generation of diborane (B8814927) from sodium borohydride (B1222165) (NaBH₄) and a proton source, such as acetic acid, which then reacts with the phosphine. researchgate.net This method has been successfully applied to a range of primary, secondary, and tertiary alkyl phosphines, affording the desired phosphine-borane complexes in high yields, often greater than 95%, without the need for chromatographic purification. researchgate.net
The general reaction scheme for the formation of an alkylphosphine-borane adduct using this in situ method is as follows:
R₃P + NaBH₄ + CH₃COOH → R₃P·BH₃ + CH₃COONa + H₂
This methodology has been documented for the synthesis of a mixed isobutyl-phenylphosphine-borane derivative, highlighting its applicability for producing adducts containing the 2-methylpropyl moiety. researchgate.net
Another significant synthetic route is the reduction of phosphine oxides in the presence of a borane source. This allows for a one-pot synthesis of the phosphine-borane adduct from the more stable phosphine oxide precursor, bypassing the isolation of the sensitive free phosphine. elsevierpure.com
Furthermore, phosphine-borane adducts serve as key intermediates for the synthesis of more complex and functionalized phosphine derivatives. The P-H bond in primary or secondary phosphine-boranes can be deprotonated with a strong base, such as sec-butyllithium, to form a lithium phosphide-borane complex. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new P-C bonds. elsevierpure.com This strategy allows for the stepwise introduction of substituents, providing a versatile route to derivatives of (2-methylpropyl)phosphine.
Hydrophosphination, which involves the addition of a P-H bond across an unsaturated carbon-carbon bond, can also be employed using phosphine-borane complexes as the phosphinating agents. beilstein-journals.orgnih.gov This method is advantageous as it avoids the use of halide leaving groups and is compatible with a wider range of functional groups. beilstein-journals.org
The table below summarizes key research findings related to the synthesis of alkylphosphine-borane adducts, which are applicable to (2-methylpropyl)phosphine.
| Method | Reactants | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| In situ Borane Generation | Primary, secondary, or tertiary alkyl phosphine | 1. NaBH₄ 2. Acetic Acid in THF | Alkylphosphine-borane | >95% | researchgate.net |
| From Phosphine Oxides | Secondary or tertiary phosphine oxide | Reducing agent (e.g., LiAlH₄), Borane source | Phosphine-borane | High | elsevierpure.com |
| Alkylation of Secondary Phosphine-Boranes | R₂PH·BH₃ | 1. sec-Butyllithium 2. Alkyl halide (R'X) | Tertiary Phosphine-borane (R₂R'P·BH₃) | Variable | elsevierpure.com |
| Reaction with Grignard Reagents | R₂PCl | 1. R'MgX 2. BH₃·SMe₂ | Tertiary Phosphine-borane (R₂R'P·BH₃) | Good | ncl.ac.uk |
Coordination Chemistry of Phosphine, 2 Methylpropyl Metal Complexes
Ligand Electronic and Steric Properties of Phosphine (B1218219), (2-methylpropyl)-
The utility of a phosphine ligand in stabilizing metal centers and influencing their reactivity is fundamentally dictated by its electronic and steric profiles. These two characteristics are often tunable and play a critical role in the performance of phosphine-metal complexes, particularly in homogeneous catalysis.
σ-Donation and π-Acceptance Characteristics of the 2-methylpropyl Phosphine Ligand
The electronic nature of phosphine ligands is described by two primary bonding interactions with a metal center: σ-donation from the phosphorus lone pair to a vacant metal d-orbital and π-acceptance from a filled metal d-orbital into an empty acceptor orbital on the ligand.
σ-Donation: Trialkylphosphines, including Phosphine, (2-methylpropyl)-, are characterized as strong σ-donors. The electron-donating ability stems from the phosphorus lone pair, which is influenced by the nature of the substituents attached to it. The 2-methylpropyl (isobutyl) groups are alkyl substituents that, through an inductive effect, increase the electron density on the phosphorus atom. This enhanced electron density makes the phosphorus lone pair more available and basic, leading to a strong σ-bond upon coordination to a metal center. The Tolman Electronic Parameter (TEP), derived from the CO stretching frequencies of [Ni(CO)₃(L)] complexes, is a common measure of a phosphine's net donor ability. For trialkylphosphines, the trend in donor strength generally follows the order P(t-Bu)₃ > P(i-Pr)₃ ≥ P(i-Bu)₃ > PMe₃. This places Phosphine, (2-methylpropyl)- among the more strongly electron-donating phosphine ligands, a property that helps stabilize metals in various oxidation states. nih.gov
π-Acceptance: Unlike phosphites or arylphosphines which have low-lying π* orbitals, alkylphosphines are generally considered weak π-acceptors. Their π-acidity arises from the interaction of filled metal orbitals with the P-C σ* antibonding orbitals. urjc.es For alkylphosphines like P(i-Bu)₃, the energy of these σ* orbitals is relatively high, making them poor acceptors for metal d-electron density. researchgate.net Consequently, the bonding in (2-methylpropyl)phosphine metal complexes is dominated by the ligand's strong σ-donor character.
Steric Parameters: Cone Angle and Buried Volume (Vbur) Analyses for 2-methylpropyl Phosphines
The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal complex, the lability of other ligands, and the regioselectivity and chemoselectivity of catalytic reactions.
Tolman Cone Angle (θ): The Tolman cone angle is a widely used metric to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org For Phosphine, (2-methylpropyl)-, the cone angle is significant due to the branched nature of the isobutyl groups. While less hindered than its tert-butyl analogue, it still imposes considerable steric crowding around the metal center.
Percent Buried Volume (%Vbur): A more modern and nuanced descriptor of steric bulk is the percent buried volume (%Vbur). This parameter measures the percentage of the volume of a sphere (typically with a radius of 3.5 Å around the metal) that is occupied by the ligand. spectrabase.com Unlike the cone angle, which can be influenced by distant atoms, %Vbur focuses on the steric environment directly proximal to the metal center. For flexible ligands like P(i-Bu)₃, the conformation can change upon binding, affecting the steric impact. Therefore, the minimum percent buried volume, %Vbur(min), which quantifies the smallest possible steric footprint among all accessible conformers, is often considered a more predictive descriptor. nih.gov This parameter is particularly useful for understanding catalyst ligation states in cross-coupling reactions. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Tolman Cone Angle (θ) | 135° | A measure of the overall steric bulk of the ligand. |
| Percent Buried Volume (%Vbur) | 29.0 - 32.2% | The volume occupied by the ligand in the metal's coordination sphere, measured in a specific complex. nih.gov |
| Minimum Percent Buried Volume (%Vbur(min)) | 31.1% | The smallest %Vbur among all energetically accessible conformers of the ligand. nih.gov |
Formation and Stability of Transition Metal Complexes with Phosphine, (2-methylpropyl)- Ligands
The combination of strong electron donation and significant steric bulk makes Phosphine, (2-methylpropyl)- a versatile ligand for stabilizing a wide range of transition metal complexes. These complexes are typically synthesized by reacting a metal precursor, such as a metal halide or a complex with labile ligands, with the phosphine. urjc.es For instance, complexes of Ni(II), Pd(II), and Pt(II) are often prepared by treating the corresponding metal dihalides with the phosphine ligand. mdpi.comchemeurope.com Similarly, Rh(I) complexes can be formed from rhodium trichloride (B1173362), where the phosphine may also act as a reducing agent. chemtube3d.com
The stability of the resulting complexes is influenced by several factors, including the electronic and steric properties of the phosphine, the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. The strong σ-donation from P(i-Bu)₃ contributes to the formation of thermodynamically stable metal-phosphorus bonds. However, its large steric bulk can also lead to ligand dissociation, a property that is often crucial for creating vacant coordination sites in catalytic cycles. For example, the lability of phosphine ligands in complexes like Wilkinson's catalyst, RhCl(PPh₃)₃, is essential for its catalytic activity. spectrabase.com
Monodentate and Multidentate Coordination Modes of 2-methylpropyl Phosphines
Phosphine, (2-methylpropyl)-, with its single phosphorus donor atom, is a classic example of a monodentate ligand, meaning it binds to a metal center through one point of attachment. acs.orgnsf.gov Its coordination chemistry is dominated by this binding mode, forming complexes such as [M(P(i-Bu)₃)n] where 'n' is determined by the metal's size, oxidation state, and the ligand's steric profile. While multidentate phosphine ligands, which contain multiple phosphorus donors within a single molecule, are common, there are no reports of Phosphine, (2-methylpropyl)- itself acting in a multidentate fashion. Its primary role is as a simple, sterically bulky monodentate ligand. acs.org
Influence of Metal Center and Oxidation State on Complex Formation
The identity of the transition metal and its formal oxidation state significantly impact the structure, stability, and reactivity of the resulting (2-methylpropyl)phosphine complexes.
Influence of Metal Center: Different metals have varying preferences for coordination number and geometry, which are further influenced by the steric demands of the P(i-Bu)₃ ligand.
Late Transition Metals (Ni, Pd, Pt, Rh): P(i-Bu)₃ readily forms complexes with Group 10 metals. For example, Pd(II) forms square planar complexes of the type trans-[PdCl₂(P(i-Bu)₃)₂]. illinois.edu Nickel can form both Ni(0) and Ni(II) complexes, such as the bis-ligated [Ni(P(i-Bu)₃)₂] species, which are relevant intermediates in cross-coupling catalysis. nih.gov Rhodium(I) can form square planar complexes analogous to Wilkinson's catalyst. spectrabase.comchemtube3d.com
Early Transition Metals (Ti, V, Cr): The coordination chemistry of P(i-Bu)₃ with early transition metals is less explored but can lead to complexes with different geometries and electronic properties. These metals in higher oxidation states are harder Lewis acids and form stable complexes with phosphines. cdnsciencepub.com
Influence of Oxidation State: The oxidation state of the metal center is a key determinant of the coordination geometry and the number of phosphine ligands that can be accommodated.
Low Oxidation States (e.g., M(0), M(I)): Metals in low oxidation states, such as Ni(0) or Pd(0), are electron-rich and benefit from the strong σ-donation of P(i-Bu)₃. However, the steric bulk of the ligand often limits the coordination number. For example, while Pd(PPh₃)₄ is a stable 18-electron complex, the larger steric profile of P(i-Bu)₃ would favor the formation of less coordinated, more reactive species like Pd(P(i-Bu)₃)₂ or Pd(P(i-Bu)₃)₃. These coordinatively unsaturated complexes are often highly reactive and catalytically active. nih.gov
High Oxidation States (e.g., M(II), M(III)): Metals in higher oxidation states are more electron-deficient and form strong bonds with powerful σ-donors like P(i-Bu)₃. The geometry is often dictated by the d-electron count, leading to common structures like square planar for d⁸ metals (e.g., Pd(II), Pt(II), Rh(I)) or tetrahedral and octahedral geometries for others. spectrabase.comoxinst.com A study of neopentylphosphine palladium complexes showed that the ligand's conformation and steric demand can change significantly depending on whether it is coordinated to a Pd(0) or Pd(II) center. illinois.edu
Structural Elucidation of Phosphine, (2-methylpropyl)- Complexes
The definitive characterization and structural elucidation of (2-methylpropyl)phosphine metal complexes rely on a combination of spectroscopic and diffraction techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution.
³¹P NMR: Phosphorus-31 NMR is particularly informative. electronicsandbooks.com The chemical shift (δ) of the ³¹P nucleus provides insight into the electronic environment of the phosphorus atom and can indicate coordination to a metal center. Coupling constants, such as the one-bond metal-phosphorus coupling (e.g., ¹J(Pt-P) or ¹J(Rh-P)), can confirm the direct binding of the phosphine to the metal and provide information about the nature of the M-P bond and the cis/trans geometry of the complex.
| Complex Formula | Metal | Oxidation State | Coordination Geometry | Characterization Method |
|---|---|---|---|---|
| [Ni(P(i-Bu)₃)₂(2-naphthaldehyde)] | Nickel | 0 | Trigonal Planar (approx.) | X-ray Crystallography nih.gov |
| trans-[PdCl₂(P(i-Bu)₃)₂] | Palladium | +2 | Square Planar | NMR Spectroscopy |
| [RhCl(P(i-Bu)₃)₃] (analogue) | Rhodium | +1 | Square Planar | NMR Spectroscopy |
| cis/trans-[PtCl₂(P(i-Bu)₃)₂] | Platinum | +2 | Square Planar | ³¹P NMR Spectroscopy |
X-ray Crystallography of Metal-Phosphine Coordination Geometries
For a hypothetical metal complex containing the (2-methylpropyl)phosphine ligand, a single-crystal X-ray diffraction study would reveal the coordination number of the metal, which is the number of atoms directly bonded to it. Common coordination geometries for transition metal complexes include linear, trigonal planar, tetrahedral, square planar, and octahedral. The choice of geometry is influenced by factors such as the size and electronic properties of both the metal ion and the ligands.
The steric bulk of the (2-methylpropyl) groups would be expected to influence the packing of the molecules in the crystal lattice and could affect the coordination geometry. For instance, bulky phosphine ligands often favor lower coordination numbers to minimize steric hindrance. The bond distance between the metal and the phosphorus atom (M-P bond length) is a key parameter obtained from crystallographic data, providing insight into the strength and nature of the metal-ligand bond. Similarly, the angles between the phosphorus, metal, and other coordinated ligands (P-M-X angles) define the precise geometry of the complex.
A representative data table for a hypothetical metal complex of (2-methylpropyl)phosphine, based on typical values for similar alkylphosphine complexes, is presented below. It is important to note that these are illustrative values and not experimentally determined data for the specific compound.
Table 1: Hypothetical Crystallographic Data for a Metal-(2-methylpropyl)phosphine Complex
| Parameter | Value |
|---|---|
| Coordination Geometry | Tetrahedral |
| M-P Bond Length (Å) | 2.25 - 2.40 |
| P-M-P Bond Angle (°) | 105 - 115 |
| C-P-C Bond Angle (°) | 100 - 110 |
Multinuclear NMR Spectroscopy (³¹P, ¹H, ¹³C) in Complex Characterization
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and bonding of metal-phosphine complexes in solution.
³¹P NMR Spectroscopy: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a metal center, the ³¹P chemical shift of the phosphine ligand typically shifts downfield (to a higher ppm value) compared to the free ligand. This coordination shift (Δδ = δcomplex - δfree ligand) provides evidence of complex formation. The magnitude of the coordination shift can offer insights into the nature of the metal-ligand bonding. Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei, such as the metal center (if it has a non-zero spin) or other phosphorus nuclei in the complex, provides valuable structural information. For instance, the magnitude of the one-bond metal-phosphorus coupling constant (¹JM-P) can be related to the s-character of the M-P bond.
¹H and ¹³C NMR Spectroscopy: Proton and carbon-13 NMR provide information about the organic backbone of the (2-methylpropyl)phosphine ligand. Changes in the chemical shifts of the protons and carbons in the isobutyl groups upon coordination can indicate the extent of electron donation from the phosphine to the metal. Coupling between phosphorus and the protons or carbons of the isobutyl group (e.g., ²JP-H, ¹JP-C) can also be observed and can aid in the assignment of the spectra and provide further structural confirmation.
Table 2: Representative NMR Data for a Metal-(2-methylpropyl)phosphine Complex
| Nucleus | Parameter | Typical Value |
|---|---|---|
| ³¹P | Chemical Shift (δ, ppm) | Shifted downfield upon coordination |
| Coordination Shift (Δδ, ppm) | Positive value | |
| ¹H | Chemical Shift (δ, ppm) | Shifts in isobutyl group protons |
| ¹³C | Chemical Shift (δ, ppm) | Shifts in isobutyl group carbons |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysis of Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule. In the context of metal-phosphine complexes, the P-C stretching and bending vibrations of the (2-methylpropyl)phosphine ligand can be observed in the mid-IR region. While these bands can sometimes be difficult to assign definitively, shifts in their frequencies upon coordination can provide evidence of complex formation. More significantly, if other ligands with characteristic IR absorptions are present in the complex (e.g., carbonyl, cyanide), the electronic effect of the phosphine ligand can be probed by observing the changes in the vibrational frequencies of these co-ligands. For example, a strongly donating phosphine will increase the electron density on the metal, leading to increased back-bonding to a CO ligand and a decrease in the C-O stretching frequency.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Metal-phosphine complexes can exhibit several types of electronic transitions, including d-d transitions (for transition metals with d-electrons), charge-transfer transitions (ligand-to-metal or metal-to-ligand), and intra-ligand transitions. The energies and intensities of these absorptions are dependent on the geometry of the complex, the nature of the metal, and the electronic properties of the ligands. While the (2-methylpropyl)phosphine ligand itself does not absorb in the visible region, its coordination to a metal center can influence the d-d transitions of the metal, providing information about the ligand field strength.
Table 3: Spectroscopic Data for Metal-Phosphine Complexes
| Technique | Observation | Information Gained |
|---|---|---|
| IR Spectroscopy | Shifts in P-C vibrational modes | Evidence of coordination |
| Changes in co-ligand frequencies (e.g., ν(CO)) | Electronic properties of the phosphine | |
| UV-Vis Spectroscopy | d-d and charge-transfer bands | Electronic structure and ligand field |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis of Complexes
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a metal-phosphine complex and can also provide information about its structure and stability through fragmentation analysis.
In the analysis of a metal-(2-methylpropyl)phosphine complex, techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to generate ions of the intact complex. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the complex, providing strong evidence for its formation.
By inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for metal-phosphine complexes include the loss of neutral ligands, such as the phosphine itself, or the loss of fragments from the ligand backbone. The observed fragmentation pattern can help to confirm the composition and connectivity of the complex.
Elemental Analysis for Stoichiometric Determination of Metal-Phosphine Complexes
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a newly synthesized metal-(2-methylpropyl)phosphine complex, elemental analysis is crucial for confirming its empirical formula and purity.
The experimentally determined percentages of carbon, hydrogen, and phosphorus are compared with the calculated theoretical values for the proposed formula of the complex. A close agreement between the experimental and calculated values provides strong evidence for the proposed stoichiometry of the metal-phosphine complex.
Catalytic Applications of Phosphine, 2 Methylpropyl As a Ligand and Organocatalyst
Homogeneous Catalysis Mediated by Phosphine (B1218219), (2-methylpropyl)- Complexes
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving organometallic complexes where phosphine ligands are crucial for modulating the metal center's electronic and steric properties.
Cross-coupling reactions are fundamental transformations in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is highly dependent on the choice of phosphine ligand coordinated to the metal center, typically palladium or nickel. Bulky and electron-donating alkyl phosphines are known to promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. nih.govresearchgate.netnih.govnih.gov
Despite the general importance of alkyl phosphines, specific studies detailing the performance of Phosphine, (2-methylpropyl)- as a simple, non-biaryl ligand in Suzuki-Miyaura, Buchwald-Hartwig wikipedia.orgrsc.orgnih.gov, or various nickel-catalyzed cross-coupling reactions are not extensively reported in the scientific literature. nih.govchemrxiv.orgchemrxiv.org Research in this area tends to focus on more complex, structurally sophisticated dialkylbiaryl phosphines or other trialkylphosphines which have shown superior catalytic activity. nih.govnih.gov
Table 1: Representative Cross-Coupling Reactions and the General Role of Alkyl Phosphine Ligands This table illustrates the general function of ligands in these reactions, as specific data for Phosphine, (2-methylpropyl)- is not readily available.
| Reaction | Metal Catalyst | General Role of Bulky Alkyl Phosphine Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Promotes oxidative addition and reductive elimination; increases catalyst stability and turnover. |
| Buchwald-Hartwig Amination | Palladium | Facilitates C-N bond formation by stabilizing the active Pd(0) species and promoting key catalytic steps. wikipedia.org |
| Nickel-Catalyzed C-C/C-X Coupling | Nickel | Enhances reactivity for less reactive substrates (e.g., aryl chlorides) and stabilizes low-valent nickel species. nih.gov |
Catalytic hydrogenation of unsaturated bonds is a vital industrial process for producing alkanes from alkenes and alkynes. libretexts.orgyoutube.compressbooks.pubkhanacademy.org Hydroformylation (or oxo synthesis) involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to form aldehydes. nih.gov The choice of phosphine ligand in these rhodium, iridium, or cobalt-catalyzed reactions is critical for controlling activity and selectivity.
Direct C-H activation and functionalization represent a frontier in organic synthesis, offering a more atom-economical way to build molecular complexity by treating C-H bonds as functional groups. rsc.orgbohrium.comnih.govgreyhoundchrom.com These reactions, often catalyzed by transition metals like rhodium, palladium, or iridium, frequently employ phosphine ligands to tune the catalyst's reactivity and selectivity. rsc.orgnih.gov The phosphine can play a role as a supporting ligand that modifies the metal center or as a directing group itself.
However, the scientific literature lacks specific examples or detailed studies where Phosphine, (2-methylpropyl)- is employed as a key ligand to facilitate C-H activation and functionalization reactions. Research in this field often highlights more complex phosphine architectures designed to achieve challenging transformations. rsc.orgnih.gov
The catalytic conversion of carbon dioxide into valuable chemicals and fuels is a critical area of sustainability research. nsf.govnih.govmdpi.com This often involves the reduction of CO2, which can be achieved using transition metal complexes. Phosphine ligands are essential in stabilizing the catalytically active metal centers and influencing the reaction pathway. nsf.govnih.gov In some cases, phosphines can also act as organocatalysts themselves in CO2 reduction, for instance, in reactions with boranes. rsc.orgresearchgate.net
There is a lack of specific reports on complexes of Phosphine, (2-methylpropyl)- being used for the catalytic reduction or valorization of CO2. Studies in this area typically investigate a range of phosphines to understand structure-activity relationships, but diisobutylphosphine has not been a prominent subject of this research.
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a powerful synthetic method. core.ac.uknih.gov While often performed without a catalyst, certain transformations can be facilitated by transition metal complexes where phosphine ligands may play a role. Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for forming P-C bonds and can be catalyzed by bases, radical initiators, or metal complexes. wikipedia.orgrsc.orgnih.govresearchgate.net
There are no prominent, dedicated studies on the use of Phosphine, (2-methylpropyl)- as a ligand in transition-metal-catalyzed hydroboration or as a catalyst for hydrophosphination. The field of hydrophosphination often employs base catalysis or other phosphines for specific transformations. wikipedia.orgrsc.org
In organic synthesis, phosphines can be used as stoichiometric reagents for deoxygenation reactions, such as the conversion of phosphine oxides back to phosphines, which is crucial for catalytic cycles where phosphine oxide is a byproduct. ru.nl The thermodynamic driving force for many phosphine-mediated reactions is the formation of the very stable phosphorus-oxygen double bond. While phosphines are the reagents in these cases, the development of catalytic deoxygenation methods is an ongoing area of research.
The use of Phosphine, (2-methylpropyl)- specifically as a reagent or catalyst in deoxygenation reactions is not a widely reported application in the chemical literature. Research on phosphine oxide reduction or other deoxygenation processes typically focuses on more common phosphines or specialized reducing agents.
Asymmetric Catalysis with Chiral (2-methylpropyl)phosphine Derivatives
Chiral phosphine ligands are pivotal in asymmetric catalysis, largely due to their strong coordination to transition metals and their ability to create a well-defined chiral environment. nih.govtcichemicals.com The enantioselectivity and catalytic activity of metal complexes are significantly influenced by the structural and electronic properties of the chiral phosphine ligands employed. nih.gov Derivatives of (2-methylpropyl)phosphine, which incorporate the isobutyl group, are part of the broader class of electron-rich alkyl phosphine ligands that have demonstrated high efficacy in a variety of asymmetric transformations.
The design of P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, is a key strategy for achieving high levels of enantioselectivity in catalysis. nih.gov A core concept in designing these ligands is the introduction of steric and electronic differentiation around the phosphorus atom. nih.gov Incorporating a bulky alkyl group, such as a 2-methylpropyl (isobutyl) or tert-butyl group, alongside a smaller alkyl group (e.g., methyl) on the phosphorus atom creates a rigid and well-defined asymmetric environment around the metal center to which it coordinates. nih.govnii.ac.jp This steric bulk is crucial for effective chiral recognition of the substrate and for controlling the trajectory of incoming reactants, thereby dictating the stereochemical outcome of the reaction. tcichemicals.com
The synthesis of enantiopure P-chiral phosphine ligands has been significantly advanced by the use of phosphine-boranes as key intermediates. nih.govnih.gov This methodology offers a more convenient and reliable alternative to classical routes that often involve phosphine oxides. The phosphine-borane method allows for the stereospecific manipulation at the phosphorus center. A general approach involves the preparation of a racemic or diastereomeric mixture of a phosphine-borane precursor containing the desired alkyl groups, such as the 2-methylpropyl moiety. This mixture can then be resolved into single enantiomers, often through classical resolution or chiral chromatography. Subsequent reactions, such as deprotection to remove the borane (B79455) group, are performed stereospecifically, yielding the enantiopure P-chiral phosphine ligand. nih.gov This strategy has enabled the synthesis of a wide array of conformationally rigid and electron-rich P-chiral ligands that exhibit excellent performance in asymmetric catalysis. nih.gov
Chiral phosphines containing bulky alkyl groups, including derivatives of (2-methylpropyl)phosphine, are highly effective ligands for a range of metal-catalyzed enantioselective reactions. sigmaaldrich.com Their strong electron-donating nature enhances the catalytic activity of the metal center, while their steric properties effectively control the enantioselectivity. nih.govsigmaaldrich.com
Asymmetric Hydrogenation: This is one of the most significant applications for chiral phosphine ligands. sigmaaldrich.com Rhodium and Ruthenium complexes bearing P-chiral bisphosphine ligands with bulky alkyl substituents have achieved exceptional levels of enantioselectivity (often >99% ee) in the hydrogenation of various prochiral olefins, such as enamides and dehydroamino acid derivatives. nih.govnii.ac.jp The rigidity and steric hindrance provided by groups like 2-methylpropyl are instrumental in creating a selective catalytic pocket that differentiates between the two faces of the substrate.
Asymmetric Allylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. nih.gov The outcome of this reaction is highly dependent on the chiral ligand. Chiral phosphine ligands, including P-chiral derivatives, create a specific chiral environment around the palladium-allyl intermediate, which controls the enantiofacial selectivity of the nucleophilic attack. nih.govmdpi.com The use of ligands with bulky alkyl substituents has proven effective in achieving high enantioselectivities in the allylation of various nucleophiles. mdpi.com
Asymmetric Conjugate Addition: The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds is another key transformation where chiral phosphine ligands are essential. organic-chemistry.org Ligands that combine a phosphine group with another coordinating moiety, such as an olefin, can act as effective bidentate ligands. organic-chemistry.org These systems have demonstrated high yields and enantioselectivities in the addition of arylboronic acids to substrates like maleimides, outperforming many traditional chiral bisphosphine ligands. organic-chemistry.org
| Transformation | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(cod)L]BF₄ (L=t-Bu-BisP) | Methyl (Z)-α-acetamidocinnamate | >99 | >99.9 (R) | nih.gov |
| Asymmetric Hydrogenation | Ru(OAc)₂(t-Bu-BisP) | Methyl acetoacetate | >99 | 99.3 (R) | nih.gov |
| Asymmetric Allylic Alkylation | [Pd(C₃H₅)Cl]₂ / L* (L=Spiro-biindane diphosphine) | 1,3-Diphenyl-2-propenyl acetate (B1210297) + Dimethyl malonate | 98 | 99.1 | mdpi.com |
| Asymmetric Conjugate Addition | [Rh(acac)(C₂H₄)₂] / L (L*=Chiral phosphine-olefin) | N-Benzylmaleimide + Phenylboronic acid | 99 | 99 (R) | organic-chemistry.org |
Organocatalysis by Phosphine, (2-methylpropyl)-
Tertiary phosphines, including those with 2-methylpropyl groups, are not only effective as ligands in metal catalysis but also serve as potent nucleophilic organocatalysts. nih.gov Nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate that drives a wide variety of organic transformations. nih.govacs.org
The fundamental step in nucleophilic phosphine catalysis is the reversible conjugate addition of a tertiary phosphine, such as tris(2-methylpropyl)phosphine, to an electron-deficient carbon-carbon multiple bond (e.g., in α,β-unsaturated carbonyls, allenes, or alkynes). nih.govnih.gov This attack generates a zwitterionic phosphonium (B103445) enolate or a related intermediate. nih.govbeilstein-journals.org The nucleophilicity of the phosphine is a critical factor; more nucleophilic trialkylphosphines, like those bearing 2-methylpropyl groups, are often required to initiate catalysis, particularly with less reactive substrates. beilstein-journals.org
Once formed, this zwitterionic adduct can exhibit several modes of reactivity:
As a Brønsted Base: The carbanionic portion of the zwitterion is basic enough to deprotonate a pronucleophile, initiating reactions like the Michael addition. nih.gov
As a Nucleophile: The intermediate can directly add to an electrophile. For example, in annulation reactions, the γ-carbon of an allenoate-derived zwitterion attacks an alkene. nih.gov
Isomerization: The initial adduct can isomerize to other reactive species, such as a vinylogous phosphonium ylide, which can then participate in subsequent steps. nih.gov
The catalytic cycle is completed when the phosphine catalyst is regenerated through an elimination step, releasing the final product. orgsyn.org
The higher nucleophilicity of tertiary alkyl phosphines makes them effective catalysts for a range of transformations that are often sluggish with less nucleophilic triarylphosphines.
Michael Addition: Phosphines are excellent catalysts for the Michael addition of β-dicarbonyl compounds and other nucleophiles to electron-poor olefins. researchgate.netorganic-chemistry.org The reaction proceeds under neutral conditions via a phosphine-initiated general base catalysis mechanism, where the initially formed zwitterion deprotonates the nucleophile. nih.govorganic-chemistry.org
Alkene Isomerization: Tertiary phosphines can catalyze the isomerization of activated alkynes to conjugated dienes. researchgate.net The process involves the addition of the phosphine to the alkyne, followed by a sequence of proton transfers and elimination to afford the thermodynamically more stable diene. researchgate.net
Annulations: Phosphine-catalyzed annulations, such as [3+2] and [4+2] cycloadditions, are powerful methods for constructing five- and six-membered rings. nih.govorgsyn.org In these reactions, an allenoate is typically used as a 1,3- or 1,4-dipole synthon after activation by the phosphine. nih.govorgsyn.org The choice of phosphine can even control the regioselectivity of the annulation by shifting the equilibrium between different reactive intermediates. nih.govnih.gov For instance, more nucleophilic phosphines like Hexamethylphosphorous triamide (HMPT) can favor one reaction pathway, while triarylphosphines favor another. nih.gov
| Transformation | Phosphine Catalyst | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Tributylphosphine | 2-Nitropropane + Methyl vinyl ketone | Michael Adduct | - | nih.gov |
| Michael Addition | Triphenylphosphine (B44618) | Dimethyl malonate + 3-Buten-2-one | Michael Adduct | 90 | organic-chemistry.org |
| Alkyne Isomerization | Triphenylphosphine | Alkynoate | Conjugated Dienoate | Excellent | researchgate.net |
| [4+2] Annulation | Hexamethylphosphorous triamide (HMPT) | α-Alkylallenoate + Arylidenemalononitrile | Cyclohexene | 77-98 | nih.gov |
| [3+2] Annulation | Triphenylphosphine | Allenoate + N-Tosyl imine | Pyrroline | ~90 | orgsyn.org |
Mechanistic Investigations of Phosphine, 2 Methylpropyl Catalyzed Reactions
Elucidation of Catalytic Cycles and Identification of Key Intermediates
The catalytic activity of phosphines like (2-methylpropyl)phosphine, a nucleophilic trialkylphosphine, is fundamentally centered on their ability to initiate reactions by attacking electron-deficient species. This initial step generates highly reactive intermediates that drive the catalytic cycle.
A common catalytic cycle initiated by nucleophilic phosphines involves the addition to a Michael acceptor, such as an allenoate or an activated alkene. The cycle generally proceeds through the following key stages:
Nucleophilic Attack: The phosphine (B1218219) adds to the electron-deficient carbon of the substrate, forming a zwitterionic phosphonium (B103445) intermediate. This is often the initiating step in many catalytic processes.
Proton Transfer/Isomerization: The initial zwitterionic adduct can undergo rearrangement, such as a proton shift, to form a more stable 1,3-dipole. In phosphine-catalyzed [3+2] cycloaddition reactions, this 1,3-dipole is the key intermediate that reacts with the second substrate (the electrophile).
Cycloaddition/Annulation: The 1,3-dipole reacts with an alkene or another electrophile to form a five-membered ring.
Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst, thereby closing the catalytic cycle and forming the desired product.
Key intermediates that have been identified or proposed in such cycles include:
β-Phosphonium α-Carbanion Species: These zwitterionic adducts are the immediate products of the phosphine's nucleophilic attack on an activated carbon-carbon multiple bond.
1,3-Dipoles: Formed from allenoates, these intermediates are crucial for [3+2] cycloaddition reactions. Computational studies on the addition of trimethylphosphine to methyl 2,3-butadienoate have shown that the presence of an electron-withdrawing group on the allene is critical for stabilizing the transition state and the resulting 1,3-dipole. pku.edu.cn
Phosphonium Ylides: In catalytic Wittig-type reactions, a phosphine oxide is reduced in situ to the corresponding phosphine, which then reacts with an alkyl halide to form a phosphonium salt. Deprotonation generates a phosphonium ylide, which then reacts with an aldehyde or ketone. The resulting phosphine oxide is then regenerated, continuing the cycle.
Role of Metal-Ligand Cooperation and Zwitterionic Species in Reaction Pathways
The reaction pathways of phosphine-catalyzed transformations are heavily influenced by the nature of the intermediates and, in the case of transition metal catalysis, the interplay between the metal center and the phosphine ligand.
Zwitterionic Species in Organocatalysis: In phosphine organocatalysis, where the phosphine itself is the catalyst, zwitterionic intermediates are central to the reaction mechanism. The nucleophilic addition of a phosphine to an electrophilic starting material is the hallmark of this type of catalysis, producing a reactive zwitterionic species under mild conditions. acs.org The fate of this zwitterion dictates the subsequent reaction pathway, which can include Michael additions, annulations, and cycloadditions. The formation of these intermediates is considered the key initiating step in the catalytic cycles of numerous reactions. semanticscholar.org For example, in the phosphine-catalyzed β-boration of α,β-unsaturated carbonyl compounds, the phosphine attacks the substrate to form a zwitterionic phosphonium enolate, which is then protonated. acs.org
Metal-Ligand Cooperation (MLC): In transition metal catalysis, the traditional view holds that phosphine ligands act as "spectator" ligands, modifying the steric and electronic environment of the metal center without being directly involved in bond activation. However, the concept of metal-ligand cooperation (MLC) describes a scenario where both the metal and the ligand are actively and chemically involved in bond activation processes. weebly.com This often involves ligands with a reactive site that can accept or donate atoms or groups in concert with the metal. While classic trialkylphosphines like (2-methylpropyl)phosphine are not typically designed for MLC in the way that pincer ligands with dearomatizable backbones are, the principle highlights an advanced area of catalyst design. In MLC, the ligand is not passive but participates directly in elementary steps of the catalytic cycle, which can enable novel reactivity. weebly.comuclouvain.be
Influence of Ligand Design (Electronic and Steric) on Reaction Pathways and Selectivity
The structure of the phosphine ligand, particularly its electronic and steric properties, is a critical determinant of catalyst activity and selectivity. (2-methylpropyl)phosphine is a trialkylphosphine, which is generally characterized as being strongly electron-donating and sterically demanding. These properties can be quantified using Tolman's parameters.
Electronic Effects: The electronic nature of a phosphine is described by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a [LNi(CO)₃] complex. wikipedia.org Electron-donating ligands, like trialkylphosphines, increase electron density on the metal center. This enhances processes like oxidative addition in cross-coupling cycles and increases the nucleophilicity of the phosphine in organocatalysis. tcichemicals.com Generally, phosphines with high electron density promote higher catalytic activity. tcichemicals.com
Steric Effects: The steric bulk of a phosphine is quantified by the Tolman cone angle (θ). wikipedia.org This parameter measures the solid angle occupied by the ligand at the metal center. wikipedia.org Bulky phosphines can influence the coordination number of the metal complex, promote reductive elimination, and control selectivity by dictating the approach of substrates. tcichemicals.comnih.gov For instance, a study on proazaphosphatrane ligands measured the cone angle of an isobutyl-substituted variant (LⁱBu) to be 200°, which is significantly larger than that of less branched analogs like the methyl (152°) or isopropyl (179°) versions, demonstrating the substantial steric demand of the isobutyl group. weebly.comrsc.org
The interplay between steric and electronic properties is crucial. In some cases, these effects are interrelated and difficult to separate. manchester.ac.uk For nickel-catalyzed cross-coupling, it has been shown that ligands with remote steric hindrance—a large cone angle but a low percent buried volume (%Vbur)—are particularly effective, a concept that moves beyond simple cone angle analysis. nih.govnih.gov The choice of phosphine can dramatically alter the outcome of a reaction, influencing chemoselectivity and reaction rates. researchgate.net
| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2056.4 | 170 |
| PMe₃ | 2064.1 | 118 |
| PPh₃ | 2068.9 | 145 |
| P(OEt)₃ | 2076.3 | 109 |
| LⁱBu (proazaphosphatrane) | 2054.9 | 200 |
Data for P(t-Bu)₃, PMe₃, PPh₃, and P(OEt)₃ from Tolman's original work. Data for PCy₃ is commonly cited. Data for LⁱBu from a study on proazaphosphatranes. weebly.comrsc.org
Kinetic and Thermodynamic Studies in Catalysis Involving 2-methylpropyl Phosphines
Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, helping to identify the rate-determining step (RDS) and understand the factors that control reaction feasibility and speed.
Kinetic investigations into the reaction of tributylphosphine (a close structural analog of isobutylphosphine) with methylviologen have shown that the subsequent reaction of the generated phosphine radical cation with nucleophiles is governed by both steric and electronic factors of the nucleophile. rsc.org DFT calculations are often employed alongside experimental kinetics to map the energy surfaces of catalytic cycles. For the [3+2] cycloaddition, calculations showed that a direct intramolecular acs.orgnih.gov-proton shift pathway had a very high activation energy, making it kinetically unfeasible at room temperature, suggesting an alternative, lower-energy pathway must be operative. pku.edu.cn
Thermodynamic studies reveal the relative stability of intermediates and products. In the addition of phosphines to allenes, DFT calculations indicated that the formation of the 1,3-dipole intermediate is thermodynamically disfavored for the parent allene but becomes favorable when an electron-withdrawing group is present to stabilize the intermediate. pku.edu.cn
Differentiating Homogeneous and Heterogeneous Catalytic Mechanisms
Catalysis can occur homogeneously, where the catalyst is in the same phase as the reactants, or heterogeneously, where the catalyst is in a different phase. uclouvain.beethz.ch Differentiating between these two mechanisms is critical for understanding the true nature of the catalytic species.
Homogeneous Catalysis: In this mode, the catalyst is molecularly dispersed in the reaction medium, leading to well-defined active sites and high selectivity. eolss.net Most reactions involving soluble metal-phosphine complexes, including those with (2-methylpropyl)phosphine, are designed to be homogeneous.
Heterogeneous Catalysis: Here, the catalyst is typically a solid, which simplifies separation and recycling. ethz.cheolss.net To combine the advantages of both, homogeneous phosphine catalysts are often "heterogenized" by anchoring them to solid supports like polymers or metal-organic frameworks (MOFs). nih.govrsc.org
Several tests are used to distinguish between these mechanisms:
Filtration Test (Hot Filtration): The solid catalyst is filtered from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, it suggests that the active species has leached into the solution and the catalysis is at least partially homogeneous. mdpi.com
Mercury Poisoning Test: The addition of elemental mercury (a potent poison for many heterogeneous metal catalysts) can help determine the nature of the catalyst. If the reaction is quenched, it often points to a heterogeneous mechanism involving metal nanoparticles.
Three-Phase Test: This test can help identify whether catalysis is occurring on the support surface or in the solution phase.
In studies of rhodium-catalyzed dehydrocoupling, it was found that the mechanism depended on the substrate. The reaction of Me₂NH·BH₃ was heterogeneous, involving Rh(0) colloids, while the dehydrocoupling of Ph₂PH·BH₃ proceeded via a homogeneous mechanism, even when a heterogeneous precursor was used. acs.org This was attributed to the ability of the phosphine to ligate and stabilize soluble rhodium species, preventing the formation of inactive colloids. acs.org
Computational and Theoretical Studies of Phosphine, 2 Methylpropyl Systems
Density Functional Theory (DFT) Calculations on Electronic Structure of Phosphine (B1218219), (2-methylpropyl)- and its Complexes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing information about molecular orbitals, charge distribution, and bonding. While comprehensive DFT studies focusing exclusively on the electronic structure of free isobutylphosphine are not extensively detailed in the cited literature, the principles are well-established from studies on analogous alkylphosphines and their metal complexes.
DFT calculations on phosphine ligands, in general, reveal that the phosphorus atom's lone pair resides in the highest occupied molecular orbital (HOMO), which is crucial for its donor properties in forming complexes with transition metals. For alkylphosphines like isobutylphosphine, the electron-donating nature of the alkyl groups increases the energy of the HOMO and enhances the electron density on the phosphorus atom compared to phosphines with electron-withdrawing groups. This increased electron density strengthens the σ-donation from the phosphine to the metal center, a key aspect of the metal-ligand bond.
In the context of metal complexes, DFT is used to optimize geometries and analyze the nature of the metal-phosphine bond. For instance, DFT calculations on nickel-phosphine complexes help in understanding the orbital interactions and the degree of charge transfer from the phosphine ligand to the metal center. These calculations are fundamental to rationalizing the stability and reactivity of catalytic intermediates.
Prediction of Reactivity and Ligation State of 2-methylpropyl Phosphine Ligands
A significant challenge in catalysis is predicting how a ligand's structure will influence the outcome of a reaction. Computational models have been developed to predict both the reactivity and the ligation state (the number of ligands bound to a metal center) of phosphine ligands like isobutylphosphine.
A key breakthrough in this area has been the use of the steric descriptor known as the "percent buried volume" (%Vbur). This descriptor quantifies the percentage of a sphere around the metal center that is occupied by the ligand. A variant of this, the minimum percent buried volume [%Vbur(min)], considers the smallest possible steric footprint of a ligand by exploring all its energetically accessible conformations. ucla.edu
Recent studies have shown that %Vbur(min) is a highly effective predictor of the ligation state of phosphine ligands in nickel- and palladium-catalyzed cross-coupling reactions. ucla.edu A distinct threshold value for %Vbur(min) can separate ligands that tend to form bis-ligated (L2M) complexes from those that favor mono-ligated (L1M) species. This is critical because the ligation state is often a key determinant of catalytic activity. ucla.eduresearchgate.net
For triisobutylphosphine (P(i-Bu)3), computational studies have determined a %Vbur(min) of 31.1%. ucla.edu This value falls below the typical threshold of ~32% that often separates L2M from L1M forming ligands, correctly predicting that P(i-Bu)3 would favor the formation of bis-ligated complexes. ucla.edursc.org This prediction has been experimentally validated by the X-ray crystal structure of a bis-ligated nickel complex, [P(i-Bu)3]2Ni(2-naphthaldehyde). ucla.edu This demonstrates the power of computational descriptors to accurately forecast the coordination behavior of isobutylphosphine ligands before any experiments are conducted. researchgate.net
Modeling of Reaction Mechanisms and Transition States in Catalytic Cycles
Computational modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of catalytic reactions. This involves mapping the entire catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products. While specific studies modeling a full catalytic cycle with isobutylphosphine as the ligand are not detailed in the provided search results, the methodology is broadly applied to phosphine-mediated reactions like the Suzuki-Miyaura cross-coupling. researchgate.net
A typical computational study of a catalytic cycle involves several key steps:
Oxidative Addition: The initial step where the aryl halide adds to the low-valent metal center (e.g., Pd(0) or Ni(0)). DFT calculations can determine the energy barrier for this step, which is often influenced by the electronic properties of the phosphine ligand. Electron-donating ligands like isobutylphosphine are generally known to facilitate this step. tcichemicals.com
Transmetalation: The transfer of the organic group from the main group organometallic reagent (e.g., an organoboron compound) to the transition metal center. Modeling this step helps to understand how the ligand's steric bulk can affect the approach of the coupling partners.
Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the product is released from the metal center, regenerating the catalyst. The steric and electronic properties of the phosphine ligand play a crucial role in the facility of this step, with bulkier ligands often promoting reductive elimination. tcichemicals.com
Correlation Analyses of Ligand Descriptors (e.g., Sterimol Parameters) with Catalytic Outcomes
To move from understanding to prediction, quantitative structure-activity relationships (QSAR) are often developed by correlating computable ligand descriptors with experimental catalytic outcomes like yield or selectivity. rsc.org These models provide a powerful framework for rational ligand design.
Key descriptors used in these analyses include both electronic and steric parameters. Electronic descriptors quantify the electron-donating or -withdrawing nature of the ligand, while steric descriptors quantify its size and shape. For phosphine ligands, commonly used descriptors include:
Tolman Cone Angle (θ): A traditional measure of steric bulk. ucla.edu
Percent Buried Volume (%Vbur): A more modern and often more accurate descriptor of the steric environment close to the metal center. ucla.edubris.ac.uk
Sterimol Parameters (L, B1, B5): A set of parameters that describe the length and width of a substituent in different dimensions, providing a more detailed picture of its shape. ucla.edumolssi.org
A pivotal finding for ligands like isobutylphosphine is that a single descriptor, %Vbur(min), can act as a powerful classifier for reactivity. In numerous Ni- and Pd-catalyzed cross-coupling reactions, a "reactivity cliff" is observed, where ligands with a %Vbur(min) below a certain threshold (~32%) are generally active, while those above it are inactive. rsc.org Since the calculated %Vbur(min) for triisobutylphosphine is 31.1%, it is correctly classified as an active ligand for these transformations. ucla.edu
The table below summarizes key computed descriptors for triisobutylphosphine, illustrating the type of data used in these correlation analyses. While specific Sterimol parameters for isobutylphosphine were not found in the provided search results, representative data for other descriptors are included.
| Ligand Descriptor | Value | Description |
|---|---|---|
| Minimum Percent Buried Volume (%Vbur(min)) | 31.1% | The smallest steric footprint among all energetically accessible conformers. ucla.edu |
| Lowest-Energy Conformer %Vbur | 38.7% | The steric footprint of the ligand in its most stable conformation. ucla.edu |
| Boltzmann-Weighted Average %Vbur | 39.5% | The average steric footprint considering the population of all conformers at a given temperature. ucla.edu |
These correlation studies highlight that while traditional descriptors like the Tolman cone angle can be useful, they sometimes fail to capture the nuances of ligand behavior, especially for conformationally flexible ligands. ucla.edu The development and application of more sophisticated, computationally derived descriptors like %Vbur(min) are pushing the field towards a more predictive and rational approach to catalyst design, with isobutylphosphine serving as a clear example of these principles in action.
Advanced Characterization Techniques for Phosphine, 2 Methylpropyl and Its Complexes
Variable Temperature NMR Spectroscopy for Dynamic Processes and Ligand Fluxionality
Variable Temperature (VT) NMR spectroscopy is a powerful technique used to investigate dynamic chemical processes that occur on the NMR timescale. oxinst.com By recording NMR spectra at different temperatures, it is possible to monitor changes in the chemical environment of nuclei and extract kinetic and thermodynamic parameters for processes such as conformational changes, bond rotations, and ligand exchange. oxinst.comresearchgate.net
For phosphine (B1218219) complexes, ³¹P NMR is particularly informative. The dynamic behavior of phosphine ligands in metallic complexes can be studied by analyzing the changes in the ³¹P NMR spectra as a function of temperature. For instance, studies on silver(I) halide complexes with isobutyldiphenylphosphine, a structurally related ligand, have utilized VT ³¹P NMR spectroscopy to probe the silver-phosphine exchange processes. figshare.com Line-shape analysis of the ³¹P NMR spectra at various temperatures reveals that the dynamic behavior of these complexes is nearly identical to their polymer-supported analogues, indicating that the polymer support does not significantly alter the kinetic behavior of the phosphine ligand in coordination and exchange. figshare.com
At low temperatures, where the exchange rate is slow on the NMR timescale, separate signals for the distinct chemical species (e.g., free and coordinated phosphine) may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at the high-temperature limit. From the coalescence temperature, it is possible to calculate the activation energy for the exchange process. oxinst.com
| System | Technique | Dynamic Process Observed | Key Findings |
|---|---|---|---|
| Isobutyldiphenylphosphine-AgX Complexes | VT ³¹P NMR | Ligand Exchange | Demonstrated similar kinetic behavior between low molecular weight and polymer-supported phosphine ligands. figshare.com |
| General Phosphine Complexes | VT NMR | Fluxionality / Isomerization | Allows for the determination of thermodynamic and kinetic parameters of intramolecular exchange processes. oxinst.comnih.gov |
Solid-State NMR Spectroscopy of Immobilized Phosphine Systems
Solid-state NMR (SSNMR) spectroscopy is an essential tool for the characterization of immobilized molecules, including phosphine ligands and their metal complexes supported on materials like silica (B1680970). tamu.edu For phosphorus-containing species, ³¹P SSNMR, often utilizing techniques like cross-polarization (CP) and magic-angle spinning (MAS), provides a wealth of information due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. tamu.edu
When (2-methylpropyl)phosphine or its derivatives are immobilized on a silica surface, ³¹P CP/MAS NMR can confirm the success of the grafting process and provide details about the structure and mobility of the surface-bound species. The technique can distinguish between the desired immobilized phosphine and potential side products, such as phosphine oxides or other P(V) species that may form during synthesis or catalysis. tamu.edu
Furthermore, SSNMR can probe the mobility of the phosphine on the support surface. Parameters such as T₁ relaxation times are sensitive to molecular motion; shorter T₁ times generally indicate higher mobility. nsf.gov The interaction of the phosphine with the surface silanol (B1196071) groups can also be inferred from changes in the ³¹P chemical shift and line shape. nih.gov While specific studies on immobilized (2-methylpropyl)phosphine are not prevalent, the principles derived from studies on other organophosphines are directly applicable. For example, research on phosphine-functionalized silica gel has shown that ³¹P NMR can be used as a sensor to directly evaluate the interaction between the phosphorus center and adsorbed metal cations. nih.gov
| Technique | Information Obtained | Typical Observations for Immobilized Phosphines |
|---|---|---|
| ³¹P CP/MAS NMR | Confirmation of immobilization, identification of P(V) side products (e.g., oxides). tamu.edu | Distinct signals for the phosphine and its oxidized forms. |
| T₁ Relaxation Measurements | Mobility of the phosphine on the surface. nsf.gov | Shorter T₁ times indicate greater mobility. |
| ²⁹Si CP/MAS NMR | Characterization of the silica support and its functionalization. nih.govrsc.org | Signals corresponding to different silicon environments (Q and T species) confirm the integrity of the support and grafting. nih.gov |
EPR Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.com In the context of phosphine chemistry, EPR is the definitive method for identifying transient intermediates like phosphine-centered radical cations (R₃P•⁺), which can be formed through single-electron transfer (SET) processes. nih.govsrce.hr
The EPR spectrum of a phosphine radical cation is characterized by a strong hyperfine coupling of the unpaired electron to the ³¹P nucleus. Since ³¹P has a nuclear spin (I) of 1/2 and 100% natural abundance, the spectrum typically exhibits a primary doublet splitting, which is a clear diagnostic feature for the localization of the radical on the phosphorus atom. The magnitude of the hyperfine coupling constant (a(³¹P)) and the g-value provide detailed information about the electronic structure and geometry of the radical species. rsc.org
While direct EPR studies specifically targeting the (2-methylpropyl)phosphine radical cation are not widely reported, the methodology is broadly applicable. The technique of spin trapping can be employed to detect short-lived radical intermediates. srce.hr In this method, a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that is readily detectable by EPR. srce.hr This approach is invaluable for elucidating reaction mechanisms that involve radical pathways, which is relevant for many reactions catalyzed by phosphine-containing transition metal complexes.
| Radical Species | Key EPR Parameters | Significance |
|---|---|---|
| Phosphine Radical Cation (R₃P•⁺) | g-value, Hyperfine Coupling Constant (a(³¹P)) | Provides information on the electronic structure and identity of radical intermediates. bruker.com |
| Spin Adducts | g-value, Hyperfine Coupling Constants (a(³¹P), a(¹⁴N), a(¹H)) | Allows for the detection and identification of short-lived, transient radicals that are otherwise EPR-silent. nih.govsrce.hr |
Emerging Research Directions and Future Perspectives for Phosphine, 2 Methylpropyl
Integration with Green Chemistry Principles for Sustainable Synthesis
The production of phosphine (B1218219) ligands, including (2-methylpropyl)phosphine, is increasingly being viewed through the lens of green chemistry. The core principles of this philosophy aim to create chemical products and processes that minimize or eliminate the use and generation of hazardous substances. This shift is motivating research into more sustainable and environmentally friendly synthetic methods that are not only safer but also more efficient in terms of resource utilization.
Several key tenets of green chemistry are guiding the development of new synthetic routes for alkylphosphines:
Atom Economy and Waste Prevention : Traditional phosphine syntheses can be inefficient, often involving multiple steps and the use of stoichiometric reagents that lead to substantial waste. Green chemistry prioritizes maximizing the incorporation of all starting materials into the final product. A prime example of an atom-economical method is hydrophosphination, which involves the addition of a P-H bond across an unsaturated carbon-carbon bond. This method, particularly when catalyzed, presents a highly efficient route to P-C bond formation, as it theoretically incorporates all reactant atoms into the desired product, minimizing byproduct formation.
Catalysis over Stoichiometric Reagents : Catalytic approaches are inherently more sustainable than those using stoichiometric amounts of reagents. Catalysts are used in small quantities and can facilitate a reaction multiple times, which significantly reduces waste. The development of highly active and selective catalysts for phosphine synthesis is a critical area of research. This includes the exploration of transition-metal catalysts for reactions like cross-coupling and hydrophosphination, which can proceed under milder conditions with high efficiency.
Renewable Feedstocks : The chemical industry's reliance on fossil fuels as a primary source of raw materials is a major sustainability concern. Green chemistry advocates for the use of renewable feedstocks. For the synthesis of alkylphosphines such as (2-methylpropyl)phosphine, this could involve deriving the alkyl components from biomass. Although still a nascent field, research into the conversion of biomass-derived platform molecules into high-value chemicals, including phosphine ligands, is gaining momentum.
Designing for Degradation : While phosphine ligands are valued for their stability, their persistence in the environment post-use is a potential issue. A forward-thinking approach in green chemistry is to design molecules that can break down into harmless substances after their functional lifespan. This presents a significant challenge but is a crucial long-term goal for the design of next-generation phosphine ligands.
By adopting these principles, the scientific community is striving to develop synthetic pathways to (2-methylpropyl)phosphine and other important phosphine ligands that are not only economically viable but also environmentally responsible, ensuring the long-term sustainability of chemical manufacturing.
Development of Novel Ligand Architectures Based on Alkyl Phosphines for Enhanced Performance
A key approach in the design of new ligand frameworks is the integration of sterically demanding and electron-rich alkylphosphino groups into larger, more intricate molecular structures. This can result in ligands with distinct three-dimensional arrangements that cultivate a specific coordination sphere around the metal center, thereby directing the catalytic reaction's outcome. For example, the development of bulky biaryl phosphine ligands represents a major focus of research. These ligands synergize the steric and electronic effects of the phosphine with the conformational rigidity and adaptability of a biaryl backbone. While many existing examples utilize aryl or cycloalkyl groups on the phosphorus atom, the underlying principles are readily applicable to the inclusion of isobutyl groups to fine-tune the ligand's characteristics.
Another burgeoning field is the creation of P,N-heterocyclic phosphine ligands. These ligands incorporate both a "soft" phosphorus donor and a "hard" nitrogen donor in the same molecule. This combination can induce hemilabile behavior, where the nitrogen atom can reversibly detach from the metal center, creating a vacant coordination site for the substrate. Integrating a (2-methylpropyl)phosphine unit into such a P,N-framework could furnish the required electron density and steric hindrance at the phosphorus center while leveraging the unique reactivity afforded by the P,N-chelate structure.
Moreover, scientists are investigating novel methods for introducing and altering alkyl groups on the phosphorus atom. A recently discovered nickel-catalyzed reaction permits the direct substitution of aryl groups on a phosphine with alkyl groups, offering an efficient pathway to new alkylphosphine ligands that may be challenging to synthesize via conventional routes. This could simplify the creation of a broader array of ligands based on the (2-methylpropyl)phosphine structure.
The following table outlines the key ligand properties that are crucial in the design of new catalytic systems.
| Property | Description | Influence on Catalysis | Example Ligand Exhibiting this Property |
| Electron-Donating Ability | The capacity of the phosphine to contribute electron density to the metal center. Alkylphosphines are strong electron donors. | Enhances the rate of oxidative addition, a critical step in many catalytic cycles. mdpi.com | Tri-tert-butylphosphine |
| Steric Bulk (Cone Angle) | The solid angle at the metal's core that is occupied by the phosphine ligand. | Affects the coordination number of the metal, facilitates reductive elimination, and can dictate selectivity. mdpi.com | Tricyclohexylphosphine |
| Bite Angle (for bidentate ligands) | The P-Metal-P angle formed in a bidentate phosphine complex. | Influences the geometry of the metal complex, which in turn can affect the reaction's selectivity. | Xantphos |
| Hemilability | The characteristic of a multidentate ligand to have one donor atom that can reversibly bind and unbind from the metal center. | Can aid in the coordination of the substrate and the release of the product. | P,N-heterocyclic phosphines |
| Chirality | The property of a molecule being non-superimposable on its mirror image. | Facilitates enantioselective catalysis, leading to the preferential formation of one of two enantiomeric products. | BINAP |
The methodical design of new ligand architectures, grounded in the fundamental principles of steric and electronic modification, is an ongoing endeavor. By integrating alkyl phosphine units like (2-methylpropyl)phosphine into these advanced frameworks, the path is paved for the development of catalysts with superior performance across a diverse spectrum of chemical transformations.
Expansion of Catalytic Scope for Challenging Transformations
The unique combination of steric bulk and strong electron-donating ability inherent to alkylphosphines like (2-methylpropyl)phosphine makes them prime candidates for enabling difficult catalytic reactions that are often sluggish or completely inactive with less robust ligands. mdpi.comchemscene.com Research in this area is focused on pushing the boundaries of catalysis to include previously inaccessible or inefficient transformations.
One of the most significant areas of impact for bulky, electron-rich phosphines is in the realm of cross-coupling reactions. mdpi.comtcichemicals.com These reactions are fundamental to modern organic synthesis, but their application can be limited by the use of unreactive substrates. For instance, aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides, but their strong C-Cl bond makes them notoriously difficult to activate. Catalytic systems based on ligands like (2-methylpropyl)phosphine are particularly effective at promoting the oxidative addition of these unreactive electrophiles to the metal center, a critical and often rate-limiting step in the catalytic cycle. sigmaaldrich.com
Beyond C-C and C-N bond formation, the activation of traditionally inert C-O bonds is another challenging yet highly desirable transformation. Phenols and their derivatives are abundant and inexpensive feedstocks, but their C-O bonds are generally unreactive. The development of catalysts capable of cleaving these bonds and using the fragments in cross-coupling reactions is an active area of research. The strong electron-donating nature of alkylphosphines can facilitate the difficult reductive elimination step that forms the C-O bond in etherification reactions, expanding the scope of these transformations. sigmaaldrich.com
Furthermore, the direct functionalization of C-H bonds is a major goal in catalysis, as it offers a more atom-economical and efficient way to synthesize complex molecules by avoiding pre-functionalization of substrates. While still an emerging area, the development of catalysts that can selectively activate and functionalize C-H bonds is a key research direction. The unique steric and electronic properties of ligands like (2-methylpropyl)phosphine can play a crucial role in controlling the reactivity and selectivity of the metal center in these challenging C-H activation reactions.
Other challenging transformations where bulky alkylphosphines are showing promise include:
Hydrophosphination : The addition of P-H bonds across unsaturated C-C bonds is an atom-economical way to form P-C bonds. Catalytic hydrophosphination, especially with challenging substrates, can be facilitated by the use of appropriate phosphine ligands.
Difficult Reductive Eliminations : In many catalytic cycles, the final product-forming step, reductive elimination, can be slow. Bulky phosphine ligands can accelerate this step by creating a sterically crowded metal center, thus expanding the scope of reactions to include the formation of previously difficult-to-access products.
The continued exploration of (2-methylpropyl)phosphine and related ligands in these and other challenging transformations is expected to lead to the development of new and powerful synthetic methodologies with broad applications in academia and industry.
Applications in Materials Science and Polymer Chemistry Relevant to Catalysis
The influence of phosphine ligands, and by extension (2-methylpropyl)phosphine, extends beyond small molecule synthesis into the realms of materials science and polymer chemistry. The ability to control catalytic processes with high precision is crucial for the synthesis of advanced materials and polymers with tailored properties.
A significant area of research is the development of polymer-supported catalysts . In this approach, a catalytically active metal complex, bearing a ligand such as (2-methylpropyl)phosphine, is immobilized on a polymer backbone. This strategy combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recyclability). researchgate.netrsc.org By anchoring a catalyst with a (2-methylpropyl)phosphine ligand to a polymer support, it is possible to create a robust and reusable catalytic system. This is particularly valuable for large-scale industrial processes where catalyst recovery and reuse are critical for economic viability and sustainability.
In the field of polymerization catalysis , phosphine ligands play a crucial role in controlling the structure and properties of the resulting polymers. For example, in the polymerization of alkynes, the choice of phosphine ligand can influence the molecular weight and stereoregularity of the polymer, which in turn determines its material properties. unizar.es The steric and electronic properties of (2-methylpropyl)phosphine could be harnessed to control the polymerization of various monomers, potentially leading to the synthesis of new polymers with unique characteristics.
Furthermore, phosphine-containing materials themselves can have interesting properties and applications. For instance, porous organic polymers (POPs) functionalized with phosphine oxide groups have been synthesized and used as platforms for supporting catalytic metal centers. nih.gov These materials can exhibit high surface areas and tunable porosity, making them attractive for applications in heterogeneous catalysis. The incorporation of (2-methylpropyl)phosphine moieties into such porous frameworks could lead to new catalytic materials with enhanced performance.
The table below summarizes some of the key applications of phosphine-based systems in materials science and polymer chemistry.
| Application Area | Description | Relevance of (2-methylpropyl)phosphine |
| Polymer-Supported Catalysis | Immobilization of a homogeneous catalyst on a polymer support to facilitate catalyst recovery and reuse. | The catalytic activity of a (2-methylpropyl)phosphine-based catalyst can be combined with the practical advantages of a heterogeneous system. |
| Polymerization Catalysis | Use of catalysts to control the synthesis of polymers from monomers. | The steric and electronic properties of the ligand can be used to control the molecular weight, tacticity, and other properties of the resulting polymer. |
| Functional Polymers | Polymers that have specific functional groups incorporated into their structure. | Polymers functionalized with (2-methylpropyl)phosphine groups could be used as macroligands for catalysis or as reactive materials themselves. |
| Porous Catalytic Materials | Synthesis of porous materials, such as POPs, that incorporate phosphine or phosphine oxide groups to act as catalytic sites or supports. | The properties of the porous material can be tuned by the choice of the phosphine building block, potentially leading to highly active and selective heterogeneous catalysts. |
As the demand for advanced materials and specialty polymers continues to grow, the role of catalysis in their synthesis will become even more critical. The unique properties of (2-methylpropyl)phosphine make it a valuable tool for researchers working at the interface of catalysis, materials science, and polymer chemistry, with the potential to contribute to the development of new and innovative technologies.
Q & A
Q. Q1. What are the standard synthetic routes for (2-methylpropyl)phosphine, and how do reaction conditions influence yield and purity?
Methodological Answer: (2-Methylpropyl)phosphine is typically synthesized via nucleophilic substitution or metal-catalyzed phosphorylation. For example, reacting tris(2-methylpropyl)phosphine sulfide (CAS 3982-87-4) with reducing agents like LiAlH4 in anhydrous THF under reflux yields the phosphine . Key variables include solvent polarity (e.g., THF vs. DMSO), temperature control (60–80°C), and exclusion of moisture to prevent oxidation. GC-MS and ³¹P NMR are critical for monitoring purity, as residual sulfide or oxidized byproducts (e.g., phosphine oxides) can skew reactivity in downstream applications .
Q. Q2. How can spectroscopic techniques distinguish (2-methylpropyl)phosphine from its oxidized derivatives?
Methodological Answer: ³¹P NMR is the gold standard: (2-methylpropyl)phosphine exhibits a singlet near δ −20 ppm, while phosphine oxides (e.g., tris(2-methylpropyl)phosphine oxide) resonate at δ +25–30 ppm due to deshielding . FT-IR can identify P–H stretches (~2320 cm⁻¹) in the phosphine, absent in oxides. For trace analysis, GC-MS with electron ionization (EI) detects molecular ions at m/z 234 (C₁₂H₂₇P) and fragmentation patterns unique to alkylphosphines .
Q. Q3. What safety protocols are essential for handling (2-methylpropyl)phosphine in laboratory settings?
Methodological Answer: Due to its pyrophoric nature and toxicity, handling requires inert atmospheres (N₂/Ar gloveboxes) and flame-resistant PPE. Storage in sealed, septum-capped vials with stabilizers (e.g., BHT) prevents oxidation. Emergency protocols include immediate neutralization of spills with copper sulfate solutions (which trap 90–93% of phosphine via complexation) . Ventilation systems must meet OSHA standards for airborne contaminants (<0.3 ppm PEL) .
Advanced Research Questions
Q. Q4. How do steric and electronic properties of (2-methylpropyl)phosphine influence its coordination behavior in transition-metal catalysis?
Methodological Answer: The bulky 2-methylpropyl groups induce strong steric hindrance, favoring monodentate coordination in low-coordinate complexes (e.g., Au(I) or Pd(0)). This enhances catalytic activity in cross-coupling reactions by stabilizing electron-rich intermediates . Electronic effects are probed via Hammett substituent constants (σₚ = −0.15 for isobutyl groups), correlating with ligand donor strength. Comparative studies using X-ray crystallography (e.g., bond lengths in Pd-P complexes) and DFT calculations (NBO analysis) validate these trends .
Q. Q5. What mechanistic insights explain the competing pathways in phosphine oxide formation during gold(I) thiolate–disulfide exchange reactions?
Methodological Answer: In reactions involving (2-methylpropyl)phosphine-gold(I) thiolates, phosphine oxide formation competes with thiolate–disulfide exchange. Kinetic studies (UV-Vis, ³¹P NMR) reveal that electron-withdrawing substituents on disulfides (e.g., –NO₂) and high dielectric solvents (DMSO) favor oxidation. ROESY NMR confirms transient intermediates where disulfides and phosphine-gold(I) complexes associate prior to oxidation. Water acts as a proton shuttle but is insufficient alone—solvent polarity dictates pathway dominance .
Q. Q6. How can computational modeling predict the conformational flexibility of (2-methylpropyl)phosphine in solution?
Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model rotational barriers around P–C bonds. For tris(2-methylpropyl)phosphine, gauche conformers dominate due to steric repulsion between methylpropyl chains. Boltzmann-weighted ¹H NMR chemical shifts (calculated via DFT) match experimental data (Δδ < 0.05 ppm), validating the models . Solvent effects (e.g., toluene vs. DMSO) are incorporated via COSMO-RS implicit solvation.
Data Contradiction & Validation
Q. Q7. How can researchers reconcile conflicting reports on phosphine stability under varying atmospheric conditions?
Methodological Answer: Discrepancies arise from differing experimental setups. For instance, phosphine decomposes rapidly in O₂-rich environments (t₁/₂ < 1 hr at 25°C) but persists in inert matrices (e.g., Jupiter’s H₂/He atmosphere). Controlled studies using gas cells with tunable O₂ partial pressures (0–100 Torr) and FT-IR monitoring clarify decomposition kinetics . Cross-referencing with planetary science data (e.g., Cassini/VIMS spectra) confirms that low-temperature, reducing atmospheres stabilize phosphine .
Q. Q8. What strategies resolve inconsistencies in phosphine quantification across analytical techniques?
Methodological Answer: Calibration curves using certified standards (e.g., tris(2-methylpropyl)phosphine in hexane) are essential. For GC-MS, internal standards (e.g., deuterated analogs) correct for matrix effects. In ICP-MS, collision/reaction cells (He/H₂ mode) mitigate polyatomic interferences (e.g., ³¹P⁺ vs. ³⁰SiH⁺). Collaborative trials (e.g., interlab comparisons via ISO 17025) harmonize data, with RSD < 5% for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
